4-(4-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine
Description
4-(4-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chlorophenyl group at the 4th position and a methylphenyl group at the 6th position of the pyrimidine ring
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-4-2-3-5-14(11)16-10-15(20-17(19)21-16)12-6-8-13(18)9-7-12/h2-10H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIARGYAHTHNBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate aromatic amines with pyrimidine derivatives. One common method involves the reaction of 4-chlorobenzaldehyde with 2-methylaniline in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine
- 4-(4-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
- 4-(4-Chlorophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine
Uniqueness
4-(4-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is unique due to the specific positioning of the chlorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
